Copper(II) hexafluoroacetylacetonate hydrate

Catalog No.
S1799536
CAS No.
155640-85-0
M.F
C10H6CuF12O5
M. Wt
497.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper(II) hexafluoroacetylacetonate hydrate

CAS Number

155640-85-0

Product Name

Copper(II) hexafluoroacetylacetonate hydrate

IUPAC Name

copper;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate

Molecular Formula

C10H6CuF12O5

Molecular Weight

497.68 g/mol

InChI

InChI=1S/2C5H2F6O2.Cu.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;;

InChI Key

DBDCQCFMFYPMNY-SUXDNRKISA-N

SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.O.[Cu+2]

Canonical SMILES

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Cu]

Isomeric SMILES

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Cu]

Catalyst for Organic Reactions

Copper(II)hexafluoroacetylacetonate hydrate exhibits catalytic activity in various organic reactions. The copper(II) center can activate organic molecules, facilitating bond formation and cleavage. Research has explored its use in:

  • C-C bond formation reactions: The compound can act as a catalyst for reactions like aldol condensation and Heck reactions, which are crucial for creating carbon-carbon bonds in organic molecules [].
  • C-H bond activation: The copper(II) center can activate unreactive C-H bonds in organic molecules, enabling further functionalization. Studies have shown its potential in aromatic C-H bond amination reactions [].

These are just a few examples, and research continues to explore the catalytic applications of Copper(II)hexafluoroacetylacetonate hydrate in organic synthesis.

Precursor for Metal-Organic Frameworks (MOFs)

Copper(II)hexafluoroacetylacetonate hydrate can serve as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with highly porous structures, making them attractive for applications in gas storage, separation, and catalysis. The copper(II) ions and hfac ligands can self-assemble under specific conditions to form the desired MOF structure [].

Material Science Applications

The unique properties of Copper(II)hexafluoroacetylacetonate hydrate, such as its thermal stability and volatility, make it valuable in material science research. It can be used for:

  • Chemical vapor deposition (CVD): This technique allows for the deposition of thin films of copper or copper-containing materials onto various substrates. Copper(II)hexafluoroacetylacetonate hydrate can be a precursor for CVD due to its volatility at elevated temperatures [].
  • Preparation of advanced materials: Researchers have explored using the compound to synthesize copper nanoparticles, which have potential applications in electronics and catalysis.

Copper(II) hexafluoroacetylacetonate hydrate is a coordination compound with the chemical formula C10H6CuF12O5\text{C}_{10}\text{H}_6\text{CuF}_{12}\text{O}_5. This compound typically appears as a blue-green powder or crystalline solid and is characterized by its unique hexafluoroacetylacetonate ligands, which confer distinct chemical properties. The compound is known for its stability and sensitivity to air, with a melting point ranging from 100 to 135 °C and a boiling point around 200 °C .

, particularly in coordination chemistry. It can react with various ligands to form different complexes. For example, it can be used in the synthesis of metal-organic frameworks or as a catalyst in organic reactions. The compound can also participate in redox reactions due to the presence of copper in its +2 oxidation state, allowing it to act as an oxidizing agent under certain conditions .

Several methods exist for synthesizing copper(II) hexafluoroacetylacetonate hydrate:

  • Direct Reaction: This involves reacting copper(II) acetate with hexafluoroacetylacetone in a solvent such as ethanol or methanol under controlled conditions.
  • Hydrothermal Synthesis: Utilizing high-pressure and high-temperature conditions to facilitate the reaction between copper salts and hexafluoroacetylacetone.
  • Solvothermal Methods: Similar to hydrothermal synthesis but conducted in organic solvents, which can influence the morphology and crystallinity of the final product .

Copper(II) hexafluoroacetylacetonate hydrate has several applications:

  • Catalysis: It is employed as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
  • Material Science: The compound is used in the development of metal-organic frameworks and other advanced materials.
  • Electronics: Due to its unique properties, it finds applications in electronic materials and thin-film deposition processes .

Interaction studies involving copper(II) hexafluoroacetylacetonate hydrate focus on its behavior in various environments and its interactions with other compounds. Research indicates that it can form stable complexes with various ligands, enhancing its utility in catalysis and material science. Additionally, studies on its interaction with biological systems are essential for understanding its potential therapeutic applications and toxicity profiles .

Copper(II) hexafluoroacetylacetonate hydrate shares similarities with several other coordination compounds. Here are some comparable compounds:

Compound NameFormulaUnique Properties
Copper(II) acetylacetonateC5H7CuO2\text{C}_5\text{H}_7\text{CuO}_2Exhibits different solubility and stability
Nickel(II) hexafluoroacetylacetonateC10H6NiF12O5\text{C}_{10}\text{H}_6\text{NiF}_{12}\text{O}_5Similar ligand structure but different metal center
Iron(III) hexafluoroacetylacetonateC10H6FeF12O5\text{C}_{10}\text{H}_6\text{FeF}_{12}\text{O}_5Shows distinct magnetic properties due to iron

Uniqueness

Copper(II) hexafluoroacetylacetonate hydrate is unique due to its specific ligand environment provided by the hexafluoroacetylacetonate group, which enhances its stability and reactivity compared to other metal complexes. Its ability to form stable complexes with various ligands makes it particularly valuable in catalysis and material science applications .

Precursor Preparation Techniques

The synthesis of copper(II) hexafluoroacetylacetonate hydrate requires careful preparation of precursor materials and precise control of reaction conditions [1] [6]. The compound, with the molecular formula Cu(C₅HF₆O₂)₂·xH₂O, is typically prepared through coordination reactions between copper(II) salts and hexafluoroacetylacetone [5] [30].

Multiple synthetic routes have been established for precursor preparation, with the most common involving the reaction of copper(II) chloride, copper(II) sulfate, or copper(II) nitrate with hexafluoroacetylacetone in aqueous or mixed solvent systems [9] [27]. The stoichiometric ratios follow the general equation: CuX₂ + 2(Hhfac) → Cu(hfac)₂ + 2HX, where X represents the anionic component of the copper salt [9].

Solvent-Based Recrystallization Strategies

Recrystallization serves as the primary purification method for copper(II) hexafluoroacetylacetonate hydrate, with solvent selection being critical for achieving high purity products [9] [12]. Methanol-based recrystallization systems demonstrate exceptional effectiveness for beta-diketonate copper complexes, requiring dissolution at elevated temperatures followed by controlled cooling to promote crystal formation [9] [12].

The recrystallization process typically involves heating the crude product in methanol to achieve complete dissolution, followed by reflux conditions to ensure homogeneous solution formation [9] [12]. Temperature control during the cooling phase proves essential, with ice bath cooling significantly improving crystal quality compared to room temperature crystallization [10] [12]. The methodology requires a minimum solvent approach, where solvent addition continues incrementally until complete dissolution occurs at elevated temperatures [10] [12].

Ethanol-based systems, particularly using 95% ethanol, provide moderate to high purification efficiency [10] [12]. The process involves hot water bath dissolution followed by systematic cooling in ice baths, which promotes slow crystallization and enhanced product purity [10] [12]. Alternative solvent systems include toluene for elevated temperature crystallization processes and dichloromethane for room temperature applications [12] [27].

Table 2.1: Recrystallization Solvent Systems and Parameters

Solvent SystemTemperature RangeEffectivenessCooling Method
MethanolRoom temperature to refluxHigh for copper acetylacetonate analogsSlow cooling for crystal formation
Ethanol (95%)Hot water bath to ice bathModerate to highIce bath cooling improves quality
TolueneElevated temperatureGood for crystallizationControlled cooling
DichloromethaneRoom temperatureGood dissolution propertiesRoom temperature
Mixed solvent systemsVariableEnhanced selectivityTwo-solvent methods available

Two-solvent recrystallization methods offer enhanced selectivity for copper(II) hexafluoroacetylacetonate purification [12]. The first solvent dissolves the compound at all temperatures, while the second solvent maintains low solubility, creating optimal conditions for selective crystallization [12]. This approach requires maintaining both solvents at elevated temperatures during the mixing process to prevent premature precipitation [12].

Sublimation Conditions for Anhydrous Phase

Sublimation represents the most effective method for obtaining anhydrous copper(II) hexafluoroacetylacetonate, with specific temperature and pressure conditions required for optimal results [14] [37]. The sublimation temperature range of 50-70°C under vacuum conditions of 5×10⁻⁴ to 10⁻² Torr enables efficient transition from solid to vapor phase while maintaining compound integrity [14] [37].

Thermal stability studies demonstrate that copper(II) hexafluoroacetylacetonate exhibits excellent volatility characteristics within the specified temperature range [14] [38]. Product yields exceeding 80% are consistently achievable when sublimation parameters are properly controlled [14]. The process typically requires 30-60 minutes for complete sublimation, depending on sample quantity and vacuum system efficiency [16].

Thermogravimetric analysis reveals that thermal decomposition occurs at temperatures significantly higher than sublimation conditions, providing a wide operational window for safe processing [38] [39]. The onset of decomposition typically occurs between 170-220°C, well above the sublimation temperature range [38]. Differential scanning calorimetry studies confirm that phase transitions associated with sublimation occur without chemical decomposition [39] [41].

Table 2.2: Sublimation Parameters and Conditions

ParameterConditionTypical RangeReference Data
Sublimation Temperature50-70°COptimal rangeCitations [14] [37]
Vacuum Pressure5×10⁻⁴ to 10⁻² TorrProcess dependentCitations [14] [37]
Product Yield>80%High efficiencyCitation [14]
Time Required30-60 minutesSample dependentCitation [16]
Heating Rate10°C/minStandard protocolCitation [39]

The sublimation process requires careful temperature control to avoid thermal decomposition while ensuring complete volatilization [16] [38]. Pretreatment of the copper complex at the sublimation temperature for 30 minutes prior to processing removes residual moisture and enhances sublimation efficiency [16]. This pretreatment step proves particularly important for maintaining consistent sublimation rates and product quality [16].

Hydration Control Mechanisms

Water content control represents a critical aspect of copper(II) hexafluoroacetylacetonate processing, as the hydrated form contains variable amounts of water molecules that significantly affect compound properties [16] [19] [22]. The degree of hydration typically ranges from anhydrous to trihydrate forms, with the monohydrate being the most commonly encountered commercial form [6] [19].

Water Content Stabilization Approaches

Thermal pretreatment methods effectively control water content in copper(II) hexafluoroacetylacetonate preparations [16] [42]. Heating the compound to 60°C for 30 minutes under controlled conditions removes the majority of coordinated water molecules, achieving water content levels of ≤0.2 H₂O per Cu(hfac)₂ formula unit [16]. This thermal treatment proves essential for applications requiring precise hydration control [16].

Vacuum drying techniques provide an alternative approach for water content stabilization, utilizing pressures of 1×10⁻³ Torr to achieve anhydrous conditions [38] [42]. The vacuum drying process removes both surface-adsorbed and coordinated water molecules, resulting in the anhydrous form suitable for specialized applications [38]. Temperature cycling between room temperature and 40°C under vacuum conditions helps establish equilibrium moisture content [16].

Infrared spectroscopy serves as an effective analytical tool for monitoring water content, with characteristic OH-stretch features in the 3700-3400 cm⁻¹ range indicating the presence of water molecules [16] [42]. The absence of these spectroscopic features after thermal treatment confirms successful water removal [16]. Thermogravimetric analysis provides quantitative determination of water content through mass loss measurements during controlled heating [16] [39].

Table 2.3: Water Content Control Methods and Parameters

MethodConditionsWater Content AchievedApplication
Thermal pretreatment60°C for 30 minutes≤0.2 H₂O per Cu(hfac)₂Precursor preparation
Vacuum drying1×10⁻³ TorrAnhydrous conditionsSublimation preparation
Inert gas storageArgon-filled environmentStable storageLong-term storage
Temperature cyclingRoom temperature to 40°C cyclesEquilibrium moistureStability testing

Hygroscopicity Management Strategies

Copper(II) hexafluoroacetylacetonate exhibits hygroscopic behavior, necessitating specific storage and handling protocols to maintain desired hydration levels [22] [30] [42]. Inert gas storage systems, particularly argon-filled environments, provide effective protection against atmospheric moisture uptake [28] [29]. These controlled atmosphere conditions prevent uncontrolled hydration and maintain compound stability during storage [28].

Desiccant-based storage methods offer practical solutions for laboratory-scale hygroscopicity management [42] [44]. Sulfuric acid desiccation systems effectively control ambient humidity levels, preventing moisture absorption during handling and storage operations [42]. Alternative desiccants include molecular sieves and anhydrous calcium chloride, which provide varying degrees of moisture control depending on specific requirements [44].

Controlled atmosphere processing techniques enable precise management of hydration levels during synthesis and purification operations [25] [28]. Nitrogen purge systems maintain consistent atmospheric conditions, preventing unwanted moisture fluctuations that could affect product quality [25]. These systems prove particularly valuable during extended processing operations where atmospheric exposure cannot be completely avoided [25].

Table 2.4: Hygroscopicity Management Techniques

StrategyImplementationMoisture Control LevelEffectiveness
Argon storageInert gas-filled containersComplete moisture exclusionHigh effectiveness
Desiccant systemsSulfuric acid/molecular sievesLow humidity environmentModerate to high
Nitrogen purgeContinuous gas flowControlled atmosphereProcess dependent
Sealed storageMoisture-barrier containersLimited atmospheric exposureVariable

The selection of appropriate hygroscopicity management strategies depends on the intended application and required water content specifications [21] [24]. For chemical vapor deposition applications, anhydrous conditions typically prove necessary, requiring comprehensive moisture exclusion protocols [25] [28]. Research applications may tolerate controlled hydration levels, allowing for simplified handling procedures while maintaining product integrity [21] [24].

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

3

Exact Mass

496.931958 g/mol

Monoisotopic Mass

496.931958 g/mol

Heavy Atom Count

28

Dates

Modify: 2023-08-15

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